
3-Chloro-4-ethoxy-5-fluorocinnamic acid
説明
3-Chloro-4-ethoxy-5-fluorocinnamic acid, also known as EFCA, is a chemical compound. Its IUPAC name is (2E)-3-(3-chloro-4-ethoxy-5-fluorophenyl)-2-propenoic acid . The molecular weight of this compound is 244.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClFO3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Biodegradation and Environmental Impact
- Biodegradation by Bacterial Strains : Rhodococcus sp. strain HZW-3 showed effective biodegradation of 4-fluorocinnamic acid (a compound structurally related to 3-Chloro-4-ethoxy-5-fluorocinnamic acid), degrading over 94.5% of the compound at a concentration of 500 mg/L within 24 hours (Ma Yu, 2013).
- Treatment of Shock Loads in Biofilm Reactors : Bioaugmentation in a rotating biological contactor was effective for treating shock loadings of 4-fluorocinnamic acid, showing the potential for bioremediation of related compounds like this compound (C. Amorim et al., 2013).
Chemical Synthesis and Analysis
- Synthesis of Derivatives : Methyl 4-fluorocinnamate, a derivative of 4-fluorocinnamic acid, was synthesized using strongly acidic cationic exchange resin as a catalyst, indicating similar methodologies could be applicable for synthesizing derivatives of this compound (C. Si, 2004).
- Analytical Methodologies : High-performance liquid chromatography with electrochemical detection (HPLC-EC) has been utilized for the simultaneous determination of various compounds, including a derivative of this compound in biological samples (M. Scheinin et al., 1983).
Health-Related Research
- Antidepressant-like Effects : Ferulic acid (a compound structurally related to this compound) demonstrated antidepressant-like effects in mice, suggesting potential neuropsychiatric applications for similar compounds (A. Zeni et al., 2012).
- Antioxidant Activity : Studies on hydroxycinnamic acid derivatives like chlorogenic acid and ferulic acid have shown significant antioxidant properties, indicating that this compound may also possess similar properties (Jin-Chun Cheng et al., 2007).
作用機序
C11H10ClFO3C_{11}H_{10}ClFO_{3}C11H10ClFO3
and a molecular weight of 244.65 g/mol . It is a derivative of cinnamic acid, which is a key intermediate in shikimate and phenylpropanoid pathways. Cinnamic acid is used in the manufacture of a wide variety of pharmaceuticals and is known for its anti-diabetic, anticancer, anti-inflammatory, anti-oxidant, and anti-microbial activities.生化学分析
Biochemical Properties
3-Chloro-4-ethoxy-5-fluorocinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of the compound .
Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can modulate the phosphorylation status of key signaling molecules, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation .
In addition, this compound has been reported to affect cellular metabolism by modulating the activity of key metabolic enzymes. This can lead to changes in the levels of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation .
Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. This can lead to changes in the expression of genes involved in various cellular processes, such as cell cycle regulation, apoptosis, and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time when exposed to light or high temperatures .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. These effects include alterations in cell proliferation, apoptosis, and metabolic activity, which can vary depending on the duration of exposure and the concentration of the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with different dosages. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defense mechanisms and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity .
Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain concentration. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux within the cell .
Additionally, this compound can affect the levels of key metabolites, such as reactive oxygen species and glutathione, thereby modulating cellular redox status and oxidative stress response .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and multidrug resistance proteins .
Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s bioavailability and its overall biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles can be mediated by targeting signals and post-translational modifications .
For instance, the presence of specific amino acid sequences or chemical modifications can direct this compound to the mitochondria, where it can modulate mitochondrial function and energy metabolism . Similarly, nuclear localization of this compound can influence gene expression and cell cycle regulation .
特性
IUPAC Name |
(E)-3-(3-chloro-4-ethoxy-5-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKGAVCSYHKMOK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


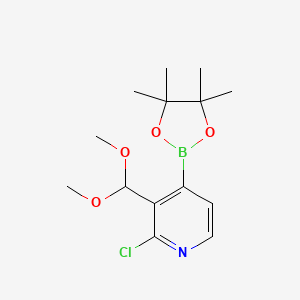
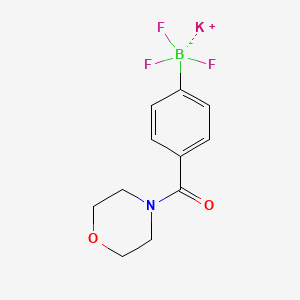
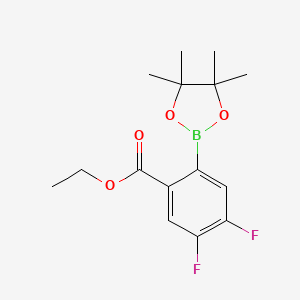
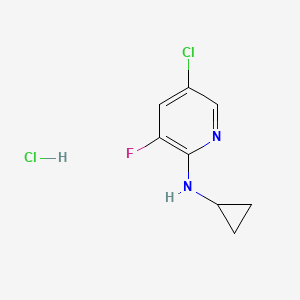
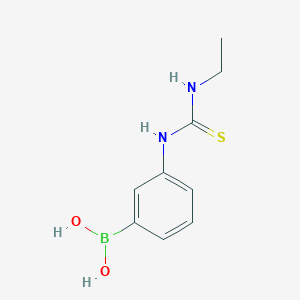
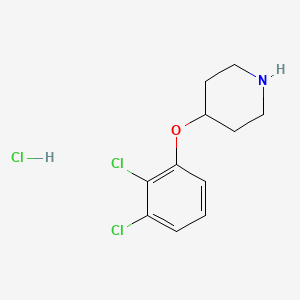
![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)
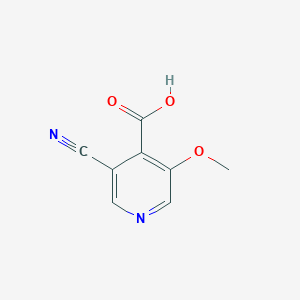
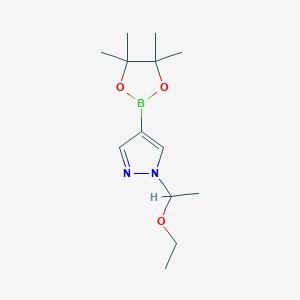

![{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1421143.png)
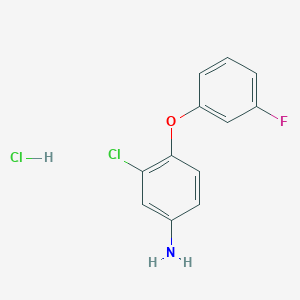
![4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride](/img/structure/B1421146.png)

